Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H27ClN2O5S and its molecular weight is 515.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1052534-87-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.
- Molecular Formula : C26H27ClN2O5S
- Molecular Weight : 515.02 g/mol
- Purity : Typically ≥ 98%
The compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Antidepressant Activity
Research indicates that derivatives related to this compound have shown significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in the modulation of mood and anxiety. In animal models, compounds similar to ethyl 6-benzyl derivatives demonstrated antidepressant-like effects in forced swimming tests (FST) and tail suspension tests (TST) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate to good activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Urease Inhibition
Another notable biological activity is urease inhibition. Compounds in this class have been shown to effectively inhibit urease, an enzyme critical for nitrogen metabolism in certain pathogens. This inhibition may lead to reduced virulence in urease-producing bacteria .
Study on Antidepressant Effects
In a study published in Pharmacology Biochemistry and Behavior, a series of related compounds were tested for their antidepressant potential. The results indicated that specific modifications to the benzyl group enhanced binding affinity to serotonin receptors, correlating with reduced immobility time in FST .
Urease Inhibition Research
A study focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted the effectiveness of similar compounds in urease inhibition assays. The findings demonstrated that these compounds exhibited superior urease inhibition compared to standard drugs .
Data Tables
Properties
IUPAC Name |
ethyl 6-benzyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S.ClH/c1-2-31-26(30)23-18-12-13-28(14-17-8-4-3-5-9-17)15-22(18)34-25(23)27-24(29)21-16-32-19-10-6-7-11-20(19)33-21;/h3-11,21H,2,12-16H2,1H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDRKAFNRGIUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4COC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.